Home > Products > Screening Compounds P106540 > Umeclinidium bromide
Umeclinidium bromide -

Umeclinidium bromide

Catalog Number: EVT-14184768
CAS Number:
Molecular Formula: C29H34BrNO2
Molecular Weight: 508.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Umeclidinium bromide is classified as a quaternary ammonium compound and belongs to the class of anticholinergic agents. It is derived from the bicyclic compound quinuclidine, which is modified to enhance its therapeutic efficacy. The drug is marketed under various brand names, including Incruse Ellipta, and is typically administered via inhalation.

Synthesis Analysis

Methods and Technical Details

The synthesis of umeclidinium bromide has evolved over time, with several methods reported in the literature. Recent advancements focus on environmentally friendly approaches that reduce toxicity and improve yield.

  1. Grignard Reaction: One method involves using Grignard reagents instead of lithium reagents, which are expensive and hazardous. The reaction conditions are mild, typically conducted at temperatures around 0 to 5 degrees Celsius, allowing for safer handling and lower refrigeration costs .
  2. Novel Synthetic Route: A new synthesis method has been developed that avoids using phenyl lithium, which poses safety risks due to its instability and toxicity. This method utilizes 4-piperidine ethyl formate as a starting material, leading to improved yields and fewer reaction steps compared to previous methods .
  3. Key Intermediate Formation: The synthesis process includes the formation of key intermediates such as α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol, which is crucial for producing umeclidinium bromide efficiently .
Molecular Structure Analysis

Structure and Data

Umeclidinium bromide has a complex molecular structure characterized by a bicyclic framework derived from quinuclidine. The chemical formula is C17_{17}H22_{22}BrN2_2, with a molecular weight of approximately 350.27 g/mol.

  • Structural Features:
    • The molecule contains a quaternary nitrogen atom that contributes to its anticholinergic properties.
    • The presence of bromide ion enhances its solubility and stability in aqueous environments.

Structural Representation

Molecular Structure of Umeclidinium Bromide

Chemical Reactions Analysis

Reactions and Technical Details

Umeclidinium bromide undergoes several chemical reactions during its synthesis:

  1. Formation of Grignard Reagents: The preparation involves generating phenylmagnesium bromide from bromobenzene and magnesium in an ether solvent .
  2. Nucleophilic Substitution: The Grignard reagent reacts with azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester to form umeclidinium bromide through nucleophilic substitution reactions.
  3. Purification Steps: Post-synthesis, umeclidinium bromide is purified through crystallization techniques that involve cooling and filtration processes to achieve high purity levels suitable for pharmaceutical applications .
Mechanism of Action

Process and Data

Umeclidinium bromide exerts its therapeutic effects by blocking the action of acetylcholine at muscarinic receptors in the airway smooth muscle:

  • Receptor Interaction: By binding to these receptors, umeclidinium prevents bronchoconstriction, leading to dilation of the airways.
  • Duration of Action: It has a long half-life (approximately 19 hours), allowing for once-daily dosing which improves patient compliance .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Umeclidinium bromide appears as white to off-white crystalline powder.
  • Solubility: It is not very soluble in water but dissolves readily in simulated lung fluid, making it suitable for inhalation therapies.

Chemical Properties

  • Stability: The compound exhibits good stability under normal storage conditions.
  • Melting Point: Specific melting point data indicates its thermal stability during formulation processes.
Applications

Scientific Uses

Umeclidinium bromide is primarily used in clinical settings for:

  • Chronic Obstructive Pulmonary Disease Management: It helps alleviate symptoms associated with this progressive disease by improving airflow.
  • Research Applications: Ongoing studies investigate its potential benefits in other respiratory conditions and its pharmacokinetic properties.
Pharmacological Mechanisms of Umeclidinium Bromide

Muscarinic Receptor Antagonism and Selectivity Profiles

Umeclidinium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with near-equilibrium binding affinity across M1–M5 subtypes. However, its therapeutic effects derive from kinetic selectivity at the M3 receptor subtype, which predominates in airway smooth muscle. Dissociation from M3 receptors is markedly slower (half-life: 82 minutes) compared to M2 receptors (half-life: 9 minutes), enabling prolonged bronchodilation despite similar initial binding affinities [2] [7]. This kinetic profile contrasts with tiotropium, which exhibits even slower M3 dissociation (273 minutes), though clinical significance remains comparable [2] [8].

Table 1: Muscarinic Receptor Binding Kinetics of Umeclidinium Bromide

Receptor SubtypeAssociation Rate (k₁, M⁻¹min⁻¹)Dissociation Half-life (min)Functional Relevance
M3Rapid82Bronchodilation
M2Rapid9Minimal cardiac effects
M1Not reportedIntermediateCNS/secretory effects

In vitro studies using human bronchial strips demonstrate umeclidinium’s concentration-dependent inhibition of carbachol-induced contractions. At 10nM concentration, time to 50% restoration of contraction was 381 minutes, confirming sustained receptor occupancy beyond 24 hours [2] [7]. This slow functional reversibility underpins its once-daily dosing regimen in clinical practice.

Mechanistic Underpinnings of Bronchodilation in Obstructive Airway Pathologies

Umeclidinium’s bronchodilatory action stems from M3 receptor blockade on airway smooth muscle, interrupting acetylcholine-induced signaling cascades. Antagonism prevents Gq-protein activation, inhibiting phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). Consequently, intracellular calcium release via inositol trisphosphate (IP₃) receptors is suppressed, reducing actin-myosin cross-bridge formation and muscle contraction [1] [6].

Additionally, umeclidinium modulates CD38/cADPR pathways and ryanodine receptor channels, which regulate calcium-induced calcium release (CICR) in airway smooth muscle. This multi-pathway inhibition provides comprehensive suppression of bronchoconstrictive mechanisms upregulated in COPD, where parasympathetic tone is pathologically elevated [1] [2]. In vivo, intratracheal administration in guinea pigs dose-dependently inhibits acetylcholine-induced bronchoconstriction for >24 hours, confirming translational bronchodilatory efficacy [2] [7].

Comparative Pharmacodynamics of Long-Acting Muscarinic Antagonists (LAMAs)

Umeclidinium exhibits distinct pharmacodynamic properties versus other LAMAs:

  • Onset of Action: Peak plasma concentrations occur within 5–15 minutes post-inhalation, aligning with rapid lung receptor binding [1] [5]. This contrasts with tiotropium’s slower onset (peak: 1–3 hours).
  • Dose-Response Relationship: A population model identified an ED₅₀ of 37μg (95% CI: 18–57μg) for trough FEV₁ improvement, with maximal efficacy (Eₘₐₓ) of 185mL at trough [5]. Doses ≥62.5μg yield near-maximal bronchodilation, while 125μg provides the most consistent 24-hour coverage [5] [7].
  • Duration: Effective half-life after once-daily dosing is 11 hours, supporting 24-hour efficacy [1]. Twice-daily dosing (15.6–31.25μg) shows comparable 0–12h and 12–24h FEV₁ AUC, confirming sustained receptor coverage [5].

Table 2: Comparative Pharmacodynamics of Umeclidinium vs. Reference LAMAs

ParameterUmeclidiniumTiotropiumGlycopyrronium
Tₘₐₓ (plasma)5–15 min60–180 min5–15 min
Effective half-life11 hours24–36 hours12–15 hours
M3 Dissociation t½82 min273 min~60 min
FEV₁ Eₘₐₓ (trough)185 mL150–170 mL160–180 mL

Role of Parasympathetic Nervous System Modulation in Chronic Airway Diseases

Enhanced vagally-mediated bronchoconstriction is a hallmark of COPD pathophysiology. Parasympathetic ganglia innervate large airways, while postganglionic fibers regulate smaller bronchioles—key sites of airflow resistance [1] [2]. In COPD, inflammatory mediators amplify acetylcholine release and receptor sensitivity, creating a self-perpetuating cycle of obstruction [2] [4].

Umeclidinium interrupts this cycle via:

  • Prejunctional M2 inhibition: Unlike M3, M2 receptors are autoreceptors that suppress acetylcholine release. Umeclidinium’s faster dissociation from M2 preserves this feedback loop, reducing tachyphylaxis risk [6] [7].
  • Mucociliary modulation: Blocking M3 receptors on submucosal glands decreases mucus hypersecretion, indirectly improving airflow [1] [8].
  • Vascular effects: Antagonism of endothelial M3 receptors may reduce bronchial vascular permeability, attenuating airway edema [6].

Preclinical models show intranasal umeclidinium blocks methacholine-induced bronchoconstriction in mice for >72 hours, confirming profound attenuation of hyperresponsive parasympathetic signaling [2] [7].

Preclinical Models for Efficacy Assessment in Obstructive Lung Pathophysiology

Key models validating umeclidinium’s efficacy:

  • Isolated Human Bronchi: Inhibits carbachol-induced contractions with EC₅₀ of 0.45nM, exceeding tiotropium’s potency (EC₅₀: 0.65nM) [7] [8]. Time to 50% recovery of contraction is concentration-dependent (10nM: 381 min; 1nM: 210 min) [2].
  • Guinea Pig Trachea: Dose-dependently suppresses acetylcholine-induced tone (IC₅₀: 0.18nM) with effects persisting >24h post-washout [7] [8].
  • Methacholine Challenge Models: In mice, single intranasal doses (0.3–30 μg/kg) inhibit methacholine-induced airway resistance by 50–100% for 24–72 hours [2] [5]. Five-day dosing shows minimal accumulation, supporting once-daily clinical use.
  • Conscious Guinea Pigs: Intratracheal instillation (0.1–10 μg/kg) reduces acetylcholine-induced bronchoconstriction within 30 minutes, lasting 24–48 hours [5] [7].

These models collectively demonstrate umeclidinium’s tissue-specific bronchodilation with minimal systemic exposure—confirmed by <13% oral bioavailability and negligible contribution of gut absorption to therapeutic effects [1] [5].

Properties

Product Name

Umeclinidium bromide

IUPAC Name

diphenyl-[4-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-1-yl]methanol;bromide

Molecular Formula

C29H34BrNO2

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)30-20-16-28(17-21-30,18-22-30)19-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1

InChI Key

ZLCHJLNJXJYXFT-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2(CCC1(CC2)CCOCC3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.